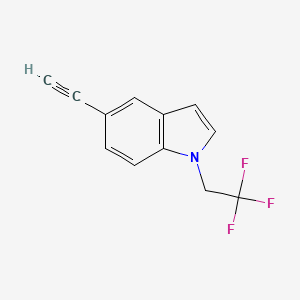
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The trifluoroethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Trifluoroethylation: The trifluoroethyl group is introduced using a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the indole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and an alkyl halide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indole ring.
1-Ethynyl-4-fluorobenzene: Contains an ethynyl group and a fluorine atom but lacks the indole structure.
Uniqueness
5-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-indole is unique due to the presence of both the ethynyl and trifluoroethyl groups on the indole ring, which enhances its chemical stability and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
5-ethynyl-1-(2,2,2-trifluoroethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c1-2-9-3-4-11-10(7-9)5-6-16(11)8-12(13,14)15/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOJZAFAFCSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N(C=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














